4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Overview
Description
4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H20ClN3OS and its molecular weight is 337.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chlorophenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 337.1015611 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of derivatives of "4-(2-chlorophenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" involves complex chemical reactions aiming at producing compounds with potential biological activities. For instance, derivatives were synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, leading to compounds evaluated for their antimicrobial activities. These compounds have shown significant inhibition on bacterial and fungal growth compared to standard drugs, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Biological Applications
Research into the biological applications of these compounds has shown promising results in terms of antimicrobial and anti-inflammatory activities. For example, certain synthesized derivatives have demonstrated significant anti-inflammatory activity, indicating their potential use in medical treatments (Patil, Mohite, & Magdum, 2015). Additionally, the antimicrobial evaluation of some new pyrimidines and condensed pyrimidines revealed that these compounds possess notable antimicrobial properties, which could make them suitable for use in developing new antimicrobial agents (Abdelghani et al., 2017).
Material Science and Other Applications
Some derivatives have been explored for their spectroscopic, thermal, and dielectric properties, highlighting their potential use in material science. For instance, the study of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystals showed stability up to 150°C, suggesting their potential application in materials that require thermal stability (Vyas et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
Properties
IUPAC Name |
4-(2-chlorophenyl)-N,N-diethyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-4-20(5-2)15(21)13-10(3)18-16(22)19-14(13)11-8-6-7-9-12(11)17/h6-9,14H,4-5H2,1-3H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVLQBEMUOIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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